![molecular formula C15H19Cl B2604699 1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287285-96-3](/img/structure/B2604699.png)
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications and its use as a recreational drug.
作用机制
CP-47,497 binds to the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes. Specifically, it binds to the CB1 receptor, which is primarily found in the brain and central nervous system, and the CB2 receptor, which is primarily found in the immune system and peripheral tissues. Activation of these receptors by CP-47,497 results in a variety of effects, including altered perception, mood, and cognition.
生化和生理效应
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood and cognition. Additionally, it has been shown to decrease the release of glutamate, which is a neurotransmitter that plays a role in learning and memory. CP-47,497 has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune system.
实验室实验的优点和局限性
CP-47,497 has several advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of the physiological effects of cannabinoid receptor activation. Additionally, it is a synthetic compound, which allows for greater control over its purity and concentration. However, there are also limitations to its use in laboratory experiments. CP-47,497 has a short half-life, which may make it difficult to maintain consistent levels of the compound over time. Additionally, its effects may be influenced by other factors, such as the presence of other cannabinoids or drugs.
未来方向
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of cancer. Studies have shown that CP-47,497 has anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of epilepsy. Studies have shown that CP-47,497 has anticonvulsant effects in animal models, and further research is needed to determine its potential as an epilepsy treatment. Additionally, research is needed to better understand the long-term effects of CP-47,497 use, as well as its potential for abuse and addiction.
合成方法
CP-47,497 can be synthesized using a variety of methods, including the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrylic acid, followed by chloromethylation with formaldehyde and hydrochloric acid. Another common method involves the reaction of cyclohexanone with 3-(3-propan-2-ylphenyl)acrolein, followed by chloromethylation with formaldehyde and hydrochloric acid.
科学研究应用
CP-47,497 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, glaucoma, and epilepsy.
属性
IUPAC Name |
1-(chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIAFAMTKVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)
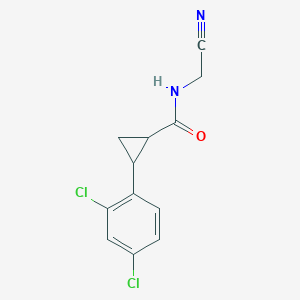
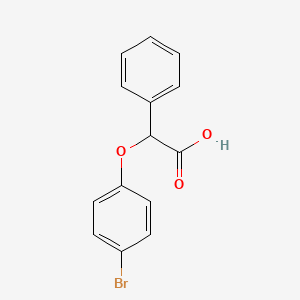
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
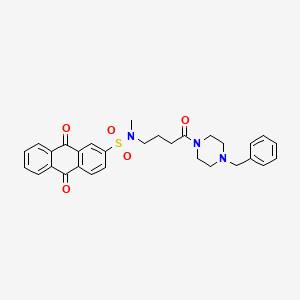
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
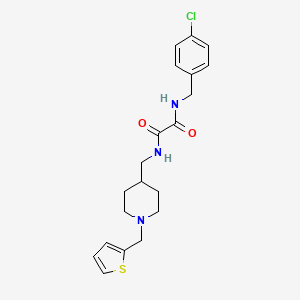
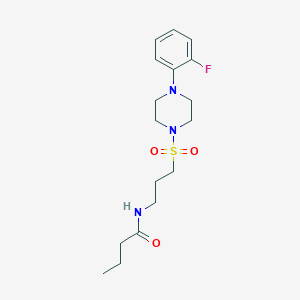
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
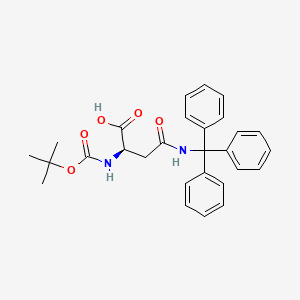
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)